An In-depth Technical Guide to 1-Bromo-4-phenylbutane (CAS: 13633-25-5)
An In-depth Technical Guide to 1-Bromo-4-phenylbutane (CAS: 13633-25-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-phenylbutane, with the Chemical Abstracts Service (CAS) number 13633-25-5, is a bifunctional organic compound featuring a phenyl group and a terminal bromine atom separated by a flexible four-carbon alkyl chain.[1] This structure imparts both aromatic and aliphatic characteristics, making it a versatile building block in organic synthesis. Its primary utility lies in its role as a key intermediate for the introduction of the 4-phenylbutyl moiety into a variety of molecular scaffolds. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, spectral data, and its applications, particularly in the context of pharmaceutical research and development.
Physicochemical and Spectroscopic Data
1-Bromo-4-phenylbutane is a colorless to pale yellow liquid at room temperature.[1] It is sparingly soluble in water but miscible with common organic solvents like ethanol, ether, and chloroform.[1]
Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 13633-25-5 | [1] |
| Molecular Formula | C₁₀H₁₃Br | [1] |
| Molecular Weight | 213.11 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 131-133 °C at 12 mmHg | [2] |
| Density | 1.214 g/cm³ | [2] |
| Refractive Index | 1.5390-1.5430 @ 20°C | [2] |
| Solubility | Sparingly soluble in water; Miscible with common organic solvents | [1] |
Spectroscopic Data
The following tables summarize the key spectroscopic data for 1-Bromo-4-phenylbutane, crucial for its identification and characterization.
¹H NMR (Proton NMR) Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.32 - 7.10 | m | 5H | Aromatic protons (C₆H₅) |
| 3.41 | t | 2H | -CH₂-Br |
| 2.65 | t | 2H | Ph-CH₂- |
| 1.95 - 1.85 | m | 2H | -CH₂-CH₂Br |
| 1.80 - 1.70 | m | 2H | Ph-CH₂-CH₂- |
¹³C NMR (Carbon-13 NMR) Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 141.8 | Aromatic C (quaternary) |
| 128.4 | Aromatic CH |
| 128.3 | Aromatic CH |
| 125.9 | Aromatic CH |
| 35.1 | Ph-CH₂- |
| 33.8 | -CH₂-Br |
| 32.7 | Ph-CH₂-CH₂- |
| 29.9 | -CH₂-CH₂Br |
IR (Infrared) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3026 | Medium | Aromatic C-H stretch |
| 2935, 2858 | Strong | Aliphatic C-H stretch |
| 1603, 1496, 1454 | Medium-Strong | Aromatic C=C stretch |
| 1245 | Medium | C-Br stretch |
| 748, 698 | Strong | Aromatic C-H out-of-plane bend |
MS (Mass Spectrometry) Data
| m/z | Relative Intensity | Assignment |
| 212/214 | Low | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes) |
| 133 | Medium | [M - Br]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
Synthesis of 1-Bromo-4-phenylbutane
Several synthetic routes to 1-Bromo-4-phenylbutane have been established. The most common methods start from commercially available precursors such as 4-phenylbutan-1-ol or through a multi-step synthesis originating from γ-butyrolactone.
Synthesis from 4-Phenylbutan-1-ol
The conversion of 4-phenylbutan-1-ol to 1-bromo-4-phenylbutane is a standard nucleophilic substitution reaction. Two common protocols are detailed below.
This method involves the direct reaction of the alcohol with concentrated hydrobromic acid, often under reflux conditions.
Experimental Protocol:
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To a round-bottom flask equipped with a reflux condenser, add 4-phenylbutan-1-ol (1.0 eq) and 48% aqueous hydrobromic acid (2.0-3.0 eq).
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Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
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After cooling to room temperature, transfer the mixture to a separatory funnel and add water and a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Separate the organic layer, wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure 1-bromo-4-phenylbutane.
This method is suitable for acid-sensitive substrates and is typically performed at lower temperatures.
Experimental Protocol:
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In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-phenylbutan-1-ol (1.0 eq) in a dry, aprotic solvent such as diethyl ether or dichloromethane.
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Cool the solution to 0 °C in an ice bath.
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Slowly add phosphorus tribromide (PBr₃, ~0.4 eq) dropwise with vigorous stirring, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly pouring it into ice-water.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by vacuum distillation.
Multi-step Synthesis from γ-Butyrolactone
An alternative industrial approach involves a two-step process starting from γ-butyrolactone, proceeding through a Friedel-Crafts acylation followed by a reduction.
Experimental Workflow Diagram
Caption: Multi-step synthesis of 1-Bromo-4-phenylbutane.
Experimental Protocol (Reduction of 4-Bromobutyrophenone):
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Dissolve 4-bromobutyrophenone (1.0 eq) in a suitable solvent such as methanol or a benzene solution.
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Add a catalytic amount of 5% Palladium on carbon (Pd/C, ~1-2 mol%).
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Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.
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Monitor the reaction for 4-24 hours until the starting material is consumed (TLC or GC analysis).
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Filter the reaction mixture through a pad of celite to remove the catalyst.
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Remove the solvent by distillation under reduced pressure to obtain 1-bromo-4-phenylbutane.
Applications in Drug Discovery and Development
1-Bromo-4-phenylbutane is a valuable building block for the synthesis of a wide range of biologically active molecules. Its ability to introduce a phenylbutyl pharmacophore is particularly relevant in the design of ligands for various receptors and enzymes.
Precursor to Histamine H₂-Receptor Antagonists
While not a direct precursor to marketed drugs containing a phenyl group, 1-bromo-4-phenylbutane serves as an excellent model compound for the synthesis of analogues of histamine H₂-receptor antagonists. The development of seminal drugs like Burimamide and Cimetidine involved the synthesis of molecules with a similar four-carbon chain separating an aromatic (imidazole) ring from a polar group. The synthetic strategies employed can be directly adapted using 1-bromo-4-phenylbutane to explore structure-activity relationships (SAR) in this class of compounds.
Conceptual Synthetic Pathway for H₂-Receptor Antagonist Analogues
Caption: Synthesis of H₂-receptor antagonist analogues.
General Reactions and Experimental Protocols
The reactivity of 1-bromo-4-phenylbutane is dominated by the electrophilic carbon attached to the bromine atom, making it an excellent substrate for nucleophilic substitution and organometallic reactions.
General Experimental Protocol:
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In a round-bottom flask, combine the amine or heterocycle (1.0 eq), a base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N, 1.5-2.0 eq), and a suitable solvent (e.g., acetonitrile, DMF, or THF).
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Add 1-bromo-4-phenylbutane (1.0-1.2 eq) to the mixture.
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Stir the reaction at room temperature or heat as required, monitoring by TLC.
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Upon completion, filter off any inorganic salts and concentrate the filtrate.
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Perform an aqueous work-up by partitioning the residue between water and an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Experimental Workflow for Grignard Reaction
Caption: General workflow for Grignard reactions.
Safety and Handling
1-Bromo-4-phenylbutane is classified as an irritant. It may cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. Avoid ingestion and inhalation. Store in a cool, dry place away from oxidizing agents.
Conclusion
1-Bromo-4-phenylbutane is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation and the reactivity of the carbon-bromine bond make it a key reagent for introducing the 4-phenylbutyl group in the synthesis of complex organic molecules. Its relevance to the synthesis of analogues of important pharmaceutical compounds, such as H₂-receptor antagonists, underscores its importance for researchers and professionals in the field of drug discovery and development. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory.
